molecular formula C12H12N2OS B2630824 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 65321-91-7

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B2630824
CAS No.: 65321-91-7
M. Wt: 232.3
InChI Key: BTEXZWFJUVMEQM-UHFFFAOYSA-N
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Description

“N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological effects of 2,4-disubstituted thiazoles are induced through various targets .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Applications

Synthesis and Biological Evaluation of Thiazole Derivatives as Anticancer Agents New thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, showcasing their potential in cancer treatment applications. Additionally, certain derivatives were found to induce apoptosis in cancer cells, further emphasizing their relevance in oncological research (Evren et al., 2019), (Ekrek et al., 2022), (Yurttaş et al., 2015).

Antimicrobial Applications

Synthesis and Evaluation of Thiazole Derivatives as Antimicrobial Agents Thiazole derivatives have been synthesized and assessed for their antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights the potential of these compounds in treating infectious diseases and contributing to antimicrobial research (Baviskar et al., 2013), (Saravanan et al., 2010), (Darwish et al., 2014).

Structural and Chemical Characterization

Characterization and Crystal Structure Analysis of Thiazole Derivatives The structural and chemical properties of certain thiazole derivatives have been characterized, with studies detailing their crystalline structures and molecular interactions. Such information is crucial for understanding the chemical behavior and potential applications of these compounds (Saravanan et al., 2016), (Fun et al., 2012).

Safety and Hazards

While the specific safety and hazards for “N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide” are not found in the search results, it’s worth noting that some thiazole derivatives are classified as Acute Tox. 3 Oral - Eye Dam. 1 .

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . The design and development of different thiazole derivatives present up-to-date developments in this field . Future research may continue to explore the biological importance of thiazole derivatives and their potential applications in various fields .

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEXZWFJUVMEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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